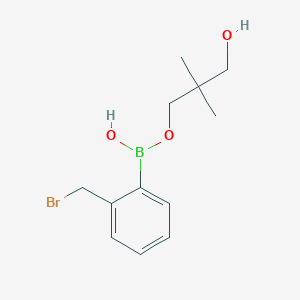
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and material science. This compound is known for its unique reactivity and stability, making it a valuable intermediate in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)phenylboronic acid neopentyl glycol ester typically involves the reaction of 2-(Bromomethyl)phenylboronic acid with neopentyl glycol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The boronic ester moiety can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used to oxidize the boronic ester to the corresponding boronic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylboronic esters, while oxidation and reduction reactions can produce boronic acids or alcohols .
科学的研究の応用
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(Bromomethyl)phenylboronic acid neopentyl glycol ester involves its ability to form stable complexes with various nucleophiles. The boronic ester moiety can interact with diols and other Lewis bases, facilitating the formation of cyclic boronate esters. These interactions are crucial in many of its applications, including catalysis and drug design .
類似化合物との比較
Similar Compounds
Phenylboronic Acid Neopentyl Glycol Ester: Similar in structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)phenylboronic Acid: Similar but does not have the neopentyl glycol ester moiety, affecting its stability and reactivity.
Uniqueness
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is unique due to the presence of both the bromomethyl group and the boronic ester moiety. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications .
特性
IUPAC Name |
[2-(bromomethyl)phenyl]-(3-hydroxy-2,2-dimethylpropoxy)borinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO3/c1-12(2,8-15)9-17-13(16)11-6-4-3-5-10(11)7-14/h3-6,15-16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJVTKZDUBGZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)OCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














